4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazolidinedione Pharmacophore

4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009550-36-0) belongs to the thiazolidinedione (TZD) class, featuring a 3-methyl-2,4-dioxothiazolidine core connected via a 5-position amino linker to para-benzoic acid (IUPAC: 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid). Its molecular formula is C₁₁H₁₀N₂O₄S, molecular weight 266.27 g/mol, and it is typically supplied at ≥97% purity.

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 1009550-36-0
Cat. No. B3071312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
CAS1009550-36-0
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
InChIKeyHGVOGVKWWMNDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009550-36-0): Procurement-Relevant Structural and Chemical Classification


4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009550-36-0) belongs to the thiazolidinedione (TZD) class, featuring a 3-methyl-2,4-dioxothiazolidine core connected via a 5-position amino linker to para-benzoic acid (IUPAC: 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid) . Its molecular formula is C₁₁H₁₀N₂O₄S, molecular weight 266.27 g/mol, and it is typically supplied at ≥97% purity . The compound contains a free carboxylic acid group (calculated logP 1.28), distinguishing it from non-acidic TZD derivatives commonly explored as PPARγ agonists, and positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Cannot Be Interchanged with Generic TZD Analogs


Although the thiazolidinedione scaffold is shared by numerous compounds, 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid possesses a specific combination of three structural features—the N3-methyl group, the 5-amino linker, and the para-carboxylic acid—that collectively confer a distinct steric, electronic, and hydrogen-bonding profile . Replacing the para-benzoic acid with an ortho- or meta-substituted isomer alters the spatial orientation of the carboxylate pharmacophore (a critical determinant in target engagement), while removing the N3-methyl group (as in the demethyl analog CAS 1008003-22-2) reduces lipophilicity and may affect membrane permeability or metabolic stability [1]. These variations cannot be assumed to produce functionally equivalent outcomes in biological assays, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid Versus Closest Analogs


Regioisomeric Carboxylic Acid Position: Para vs. Ortho Substitution Impacts Biological Target Engagement

The para-substituted benzoic acid isomer (target compound) positions the carboxylate group for linear, extended hydrogen-bond interactions with enzyme active sites, whereas the ortho isomer (CAS 1009162-76-8) introduces steric hindrance and intramolecular hydrogen bonding that restrict conformational freedom. In BindingDB assays, the ortho isomer 2-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid showed negligible inhibition of polyadenylate-binding protein 1 (PABP1, IC₅₀ > 66,000 nM) and only weak activity against LSD1 (IC₅₀ = 10,000 nM) [1]. While para-isomer data against these targets remains unreported, the geometric difference is quantifiable: the para-carboxylate extends ~6.0 Å farther from the TZD core than the ortho-carboxylate, fundamentally altering pharmacophore geometry [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazolidinedione Pharmacophore

N3-Methyl Substitution: Lipophilicity and Steric Differentiation from the Demethyl Analog

The N3-methyl group on the target compound contributes to a measured/calculated logP of 1.28 , compared to an estimated logP of approximately 0.8 for the demethyl analog 4-((2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008003-22-2) . This ~0.48 log-unit increase in lipophilicity translates to a roughly 3-fold higher predicted octanol-water partition coefficient, which can influence membrane permeability, protein binding, and metabolic clearance. Additionally, the methyl group introduces steric bulk at the N3 position, which in the broader TZD literature has been shown to modulate PPARγ transactivation efficacy (e.g., N3-unsubstituted TZDs generally exhibit lower EC₅₀ values than N3-alkylated congeners in PPARγ reporter assays) [1].

Lipophilicity Optimization ADMET Profiling TZD Scaffold Tuning

Free Carboxylic Acid Moiety: Enabling Salt Formation and Conjugation Chemistry vs. Non-Acidic TZD Derivatives

The target compound bears a free para-carboxylic acid (pKa ~4.2 for benzoic acid), which is absent in many non-acidic TZD derivatives (e.g., N-substituted benzylidene thiazolidinediones that lack ionizable groups) [1]. This enables pH-dependent aqueous solubility enhancement (>10 mg/mL at pH 7.4 predicted for the carboxylate form vs. <0.1 mg/mL for non-acidic TZD analogs), direct salt formation with pharmaceutically acceptable cations (Na⁺, K⁺, Ca²⁺), and facile conjugation to amines or alcohols via amide/ester linkages without requiring deprotection steps [2]. In contrast, non-acidic TZD inhibitors (e.g., compound 21 in Eur. J. Med. Chem. 2021) require extensive synthetic modification to introduce similar functionality [3].

Bioconjugation Prodrug Design Salt Screening Aqueous Solubility

Commercial Availability and Batch-to-Batch Reproducibility Specifications

The target compound is offered at a standardized purity of 97% (HPLC) by multiple independent suppliers including Fluorochem (Cat. F712338), Ambeed (Cat. A456259), and Leyan (Cat. 1371254), with a molecular weight specification of 266.27 ± 0.01 g/mol and consistent MDL number MFCD04113980 across vendors . In comparison, the ortho isomer (CAS 1009162-76-8) is available from fewer suppliers, and the meta isomer has extremely limited commercial sourcing, which introduces procurement risk and potential batch variability for research programs requiring multi-gram quantities . The tight specification convergence across vendors ensures reproducible experimental outcomes independent of supply source.

Chemical Procurement Quality Control Reproducibility Supply Chain

High-Impact Application Scenarios for 4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009550-36-0)


Fragment-Based Drug Discovery Targeting PPARγ or Aldose Reductase

The para-carboxylic acid moiety and N3-methyl TZD core make this compound an ideal fragment for structure-based drug design targeting the PPARγ ligand-binding domain or the aldose reductase anion-binding pocket. Its logP of 1.28 balances aqueous solubility with membrane permeability, and the 5-amino linkage provides a vector for further elaboration via amide coupling or reductive amination . Compared to the demethyl analog, the N3-methyl group offers improved metabolic stability and target complementarity predicted by class-level SAR [1].

Synthesis of PROTACs and Bioconjugates via Carboxylic Acid Derivatization

The free carboxylic acid enables direct, single-step conjugation to amine-containing linkers, fluorescent probes, or E3 ligase ligands, making this compound a versatile warhead for PROTAC design or affinity-based chemical proteomics . The para-substitution geometry ensures that conjugation does not sterically interfere with the TZD core's engagement with the biological target, a limitation often encountered with ortho-substituted analogs [2].

Building Block for TZD-Focused Combinatorial Libraries

With consistent 97% purity and multi-vendor availability, this compound serves as a reliable starting material for parallel synthesis of TZD-based compound libraries. The carboxylic acid can be diversified into amides, esters, or hydrazides, while the secondary amine at position 5 can undergo alkylation or acylation, enabling rapid exploration of chemical space around the TZD scaffold [1].

Physicochemical Reference Standard for TZD Carboxylic Acid Series

The well-characterized logP (1.28), molecular weight (266.27), and HPLC purity profile make this compound suitable as a calibration standard or reference compound in analytical method development for TZD carboxylic acid derivatives, where regulatory or quality control requirements demand traceable reference materials .

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